molecular formula C12H7NO2S B3048236 Thieno[3,2-f]quinoline-2-carboxylic acid CAS No. 1619264-46-8

Thieno[3,2-f]quinoline-2-carboxylic acid

Cat. No.: B3048236
CAS No.: 1619264-46-8
M. Wt: 229.26
InChI Key: FUUCUVUMGRBTCJ-UHFFFAOYSA-N
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Description

Thieno[3,2-f]quinoline-2-carboxylic acid is a heterocyclic compound that features an aromatic ring system containing both a thiophene and a quinoline ring. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-f]quinoline-2-carboxylic acid typically involves the use of 2,3-dihalogenated pyridines or quinolines as starting materials. These compounds undergo site-selective palladium-catalyzed cross-coupling reactions followed by Brønsted acid-mediated cycloisomerizations . Another method involves the use of aniline, which undergoes a sequence of Friedel–Crafts, Vilsmeier–Haack, nucleophilic aromatic substitution, and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of palladium catalysts and Brønsted acids in controlled environments ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-f]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: Mononitration, monobromination, and Friedel–Crafts acylation occur primarily at the 2-position.

    Oxidation and Reduction: The compound can be oxidized to form N-methylthieno[3,2-f]quinolin-7-one, which can be further treated with phosphorus pentachloride to yield 7-chlorothieno[3,2-f]quinoline.

    Cyclization Reactions: The compound can undergo cyclization reactions to form various derivatives.

Common Reagents and Conditions

    Bromination: Sodium thieno[3,2-f]quinoline-2-carboxylate is brominated to form the 5-bromo-acid.

    Oxidation: N-methylthieno[3,2-f]quinolinium hydrogen sulfate is oxidized to N-methylthieno[3,2-f]quinolin-7-one.

    Cyclization: Aniline undergoes cyclization reactions in the presence of Friedel–Crafts and Vilsmeier–Haack reagents.

Major Products

    5-Bromothis compound: Formed through bromination reactions.

    7-Chlorothieno[3,2-f]quinoline: Formed through oxidation and subsequent treatment with phosphorus pentachloride.

Scientific Research Applications

Thieno[3,2-f]quinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a central template for the synthesis of various drugs and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of thieno[3,2-f]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds . Additionally, it can participate in electrophilic and nucleophilic substitution reactions, similar to pyridine and benzene .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline-2-carboxylic acid: Another heterocyclic compound with similar structural properties.

    Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological and industrial applications.

    Quinoline Derivatives: Compounds containing a quinoline ring, widely used in medicinal chemistry.

Uniqueness

Thieno[3,2-f]quinoline-2-carboxylic acid is unique due to its combined thiophene and quinoline ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

thieno[3,2-f]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c14-12(15)11-6-8-7-2-1-5-13-9(7)3-4-10(8)16-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUCUVUMGRBTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=C(S3)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735290
Record name Thieno[3,2-f]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619264-46-8, 29948-26-3
Record name Thieno[3,2-f]quinoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1619264-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-f]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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